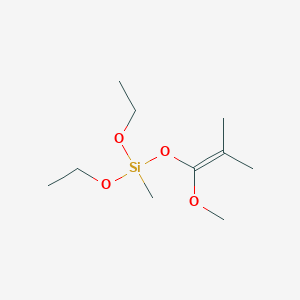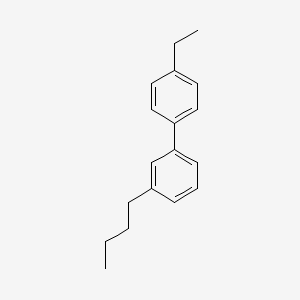
3-Butyl-4'-ethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-4’-ethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyls consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of a butyl group at the 3-position and an ethyl group at the 4’-position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4’-ethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions may vary depending on the specific reagents used, but it generally occurs at elevated temperatures (around 80-100°C) and under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of 3-Butyl-4’-ethyl-1,1’-biphenyl may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and automated reactors can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-4’-ethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the biphenyl structure into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene rings.
Aplicaciones Científicas De Investigación
3-Butyl-4’-ethyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to molecular interactions and biological activity.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Butyl-4’-ethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound’s biphenyl structure allows it to participate in various chemical reactions, including electrophilic aromatic substitution and oxidative processes. These reactions can modify the compound’s properties and influence its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Butyl-4’-ethyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
4,4’-di-tert-Butylbiphenyl: Known for its use in the production of homoallylic amine derivatives and lithium di-tert-butylbiphenylide.
4,4’-di-tert-Butyl-1,1’-biphenyl: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of 3-Butyl-4’-ethyl-1,1’-biphenyl lies in its specific substituents, which can influence its chemical behavior and potential applications. The presence of butyl and ethyl groups can affect the compound’s solubility, reactivity, and interactions with other molecules.
Propiedades
Número CAS |
110862-16-3 |
|---|---|
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
1-butyl-3-(4-ethylphenyl)benzene |
InChI |
InChI=1S/C18H22/c1-3-5-7-16-8-6-9-18(14-16)17-12-10-15(4-2)11-13-17/h6,8-14H,3-5,7H2,1-2H3 |
Clave InChI |
FCXCBUIQKPSPPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=CC=C1)C2=CC=C(C=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


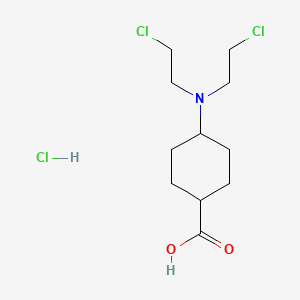
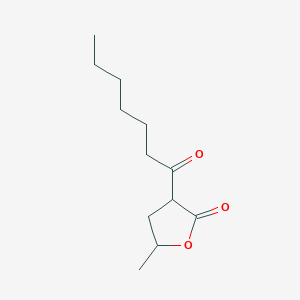
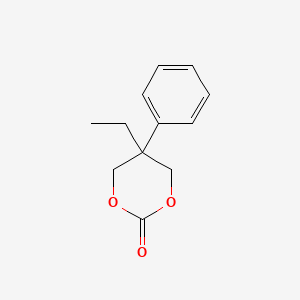

![8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)
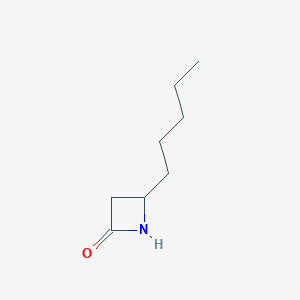
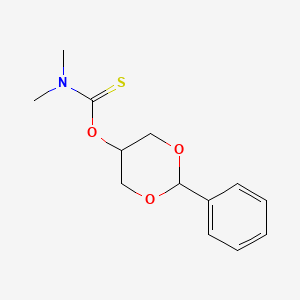
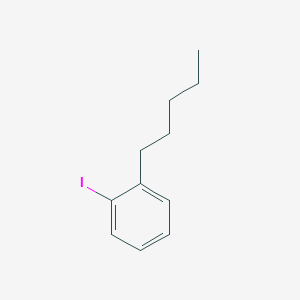

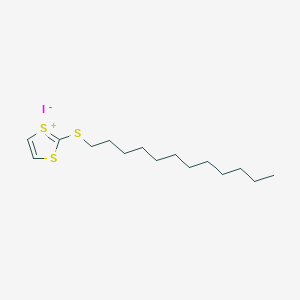
![2-hydroxy-5-(3-methylbutoxy)-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B14338521.png)

